2-cyano-N-(1-phenylethyl)acetamide
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Overview
Description
2-cyano-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C11H12N2O It is a derivative of acetamide, featuring a cyano group and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with cyanoacetic acid or its derivatives. One common method includes the use of cyanoacetic acid and 1-phenylethylamine in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce the corresponding phenoxy acid.
Substitution: It can participate in substitution reactions, particularly with halogenated compounds.
Cycloaddition: The compound can undergo cycloaddition reactions to form heterocyclic derivatives.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Common reagents include halogenated compounds like phenacyl bromide, often in the presence of a base such as triethylamine.
Cycloaddition: Reactions are usually carried out in the presence of catalysts and under controlled temperature conditions.
Major Products
Hydrolysis: Produces phenoxy acids.
Substitution: Yields substituted acetamide derivatives.
Cycloaddition: Forms various heterocyclic compounds.
Scientific Research Applications
2-cyano-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-cyanoacetamide: A simpler analog without the phenylethyl group.
N-(1-phenylethyl)acetamide: Lacks the cyano group, affecting its reactivity and applications.
Phenoxyacetamide derivatives: Similar structure but with different substituents, leading to varied biological activities.
Uniqueness
2-cyano-N-(1-phenylethyl)acetamide is unique due to the presence of both the cyano and phenylethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyano-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFUCBLCIHIKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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